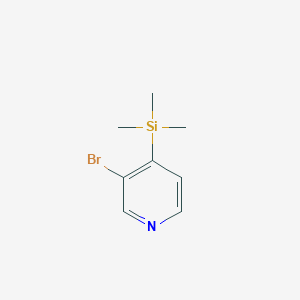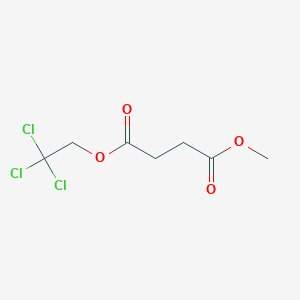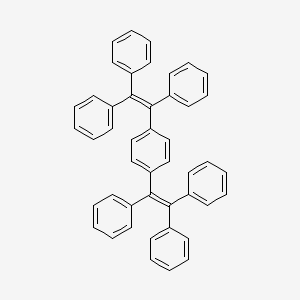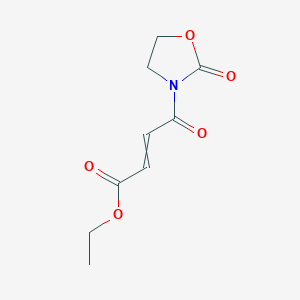
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate is a synthetic organic compound characterized by its unique structure, which includes an oxazolidinone ring and an enone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate typically involves the reaction of ethyl acetoacetate with an appropriate oxazolidinone derivative under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include epoxides, alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate has been explored for various scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) by interfering with the toll-like receptor (TLR) signaling pathways. This inhibition reduces the expression of inflammatory genes, making it a potential candidate for anti-inflammatory therapies .
Comparación Con Compuestos Similares
- Methyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate
- Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate
- 4-Hydroxy-2-quinolones
Comparison: this compound is unique due to its specific structural features, such as the combination of an oxazolidinone ring and an enone moiety. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 4-hydroxy-2-quinolones are known for their antimicrobial properties, this compound has shown potential in modulating inflammatory pathways .
Propiedades
Número CAS |
138710-30-2 |
|---|---|
Fórmula molecular |
C9H11NO5 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
ethyl 4-oxo-4-(2-oxo-1,3-oxazolidin-3-yl)but-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-8(12)4-3-7(11)10-5-6-15-9(10)13/h3-4H,2,5-6H2,1H3 |
Clave InChI |
PURCUCVFIFIHMP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC(=O)N1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



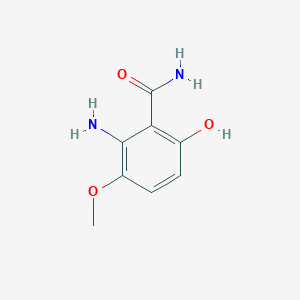
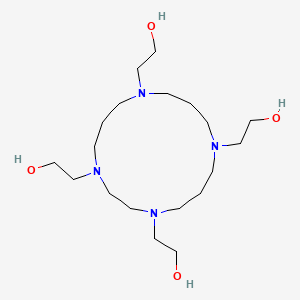
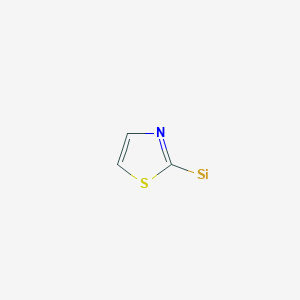
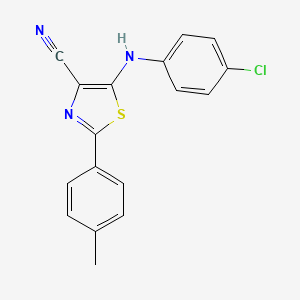
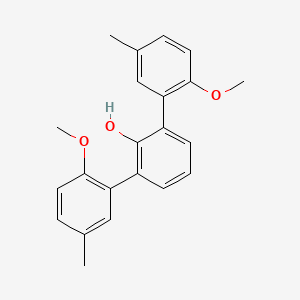
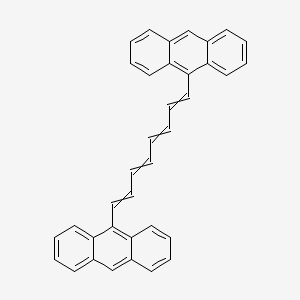
silane](/img/structure/B14271067.png)

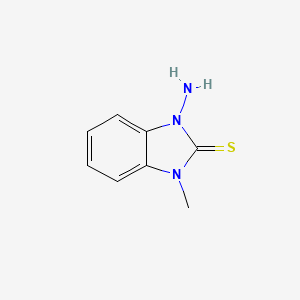
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
